

# An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride

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## Compound of Interest

Compound Name: 2-Amidinothiophene hydrochloride

Cat. No.: B1333689

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## Introduction

**2-Amidinothiophene hydrochloride**, systematically known as thiophene-2-carboximidamide hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of the 2-aminopyridine fragment, the thiophene-2-carboximidamide scaffold has been investigated for its potential to interact with various biological targets, offering a promising avenue for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its role as an enzyme inhibitor.

## Physicochemical and Biological Properties

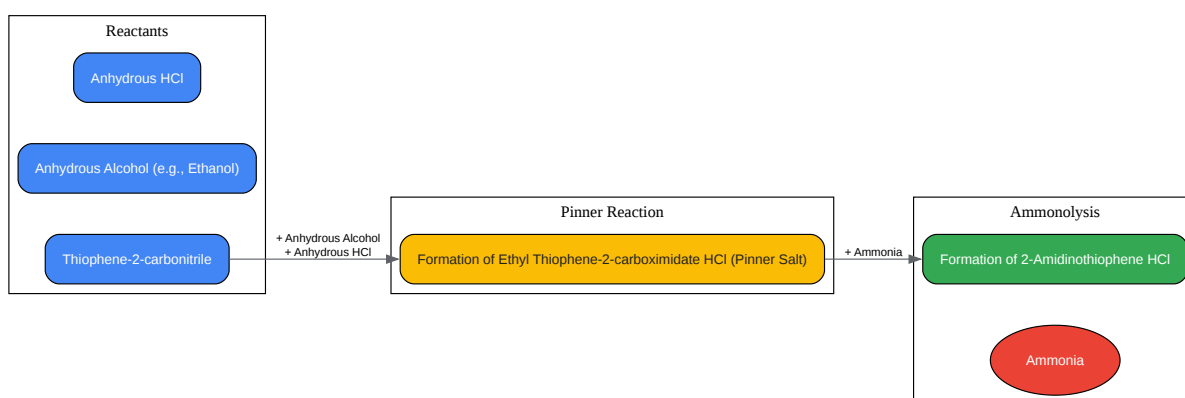
A summary of the key physicochemical and biological activity data for **2-Amidinothiophene hydrochloride** and its derivatives is presented below.

Property	Value	Reference
Chemical Name	Thiophene-2-carboximidamide hydrochloride	
Synonyms	2-Amidinothiophene hydrochloride, 2-Thiophenecarboxamidinium HCl	
CAS Number	54610-70-7	
Molecular Formula	C <sub>5</sub> H <sub>7</sub> ClN <sub>2</sub> S	
Molecular Weight	162.64 g/mol	
Appearance	Off-white solid	[1]
Melting Point	172-175 °C	[2]
Boiling Point	220.8 °C at 760 mmHg	[2]
Flash Point	87.3 °C	[2]
nNOS Inhibition (K <sub>i</sub> )	~0.005 µM (for a potent derivative)	[3]
uPA Inhibition (IC <sub>50</sub> )	70-320 nM (for various derivatives)	[4]
uPA Inhibition (K <sub>i</sub> )	0.16 - 0.53 µM (for benzo[b]thiophene derivatives)	[2][5]

## Synthesis

The primary method for the synthesis of **2-Amidinothiophene hydrochloride** is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which is then converted to the amidine.

## Synthesis Workflow



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Caption: Synthesis of **2-Amidinothiophene hydrochloride** via the Pinner reaction.

## Experimental Protocol: Pinner Reaction

Objective: To synthesize **2-Amidinothiophene hydrochloride** from thiophene-2-carbonitrile.

Materials:

- Thiophene-2-carbonitrile
- Anhydrous ethanol
- Anhydrous diethyl ether
- Anhydrous hydrogen chloride (gas)

- Anhydrous ammonia (gas)

#### Procedure:

- A solution of thiophene-2-carbonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
- The solution is cooled to 0°C in an ice bath.
- A stream of dry hydrogen chloride gas is bubbled through the stirred solution for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the nitrile), the excess HCl is removed by bubbling dry nitrogen through the solution.
- The solvent is removed under reduced pressure to yield the crude ethyl thiophene-2-carboximidate hydrochloride (Pinner salt).
- The crude Pinner salt is dissolved in anhydrous ethanol and cooled to 0°C.
- A stream of dry ammonia gas is passed through the solution until saturation.
- The reaction mixture is stirred at room temperature for several hours.
- The solvent is evaporated under reduced pressure.
- The resulting solid is triturated with anhydrous diethyl ether, filtered, washed with diethyl ether, and dried under vacuum to yield **2-Amidinothiophene hydrochloride**.

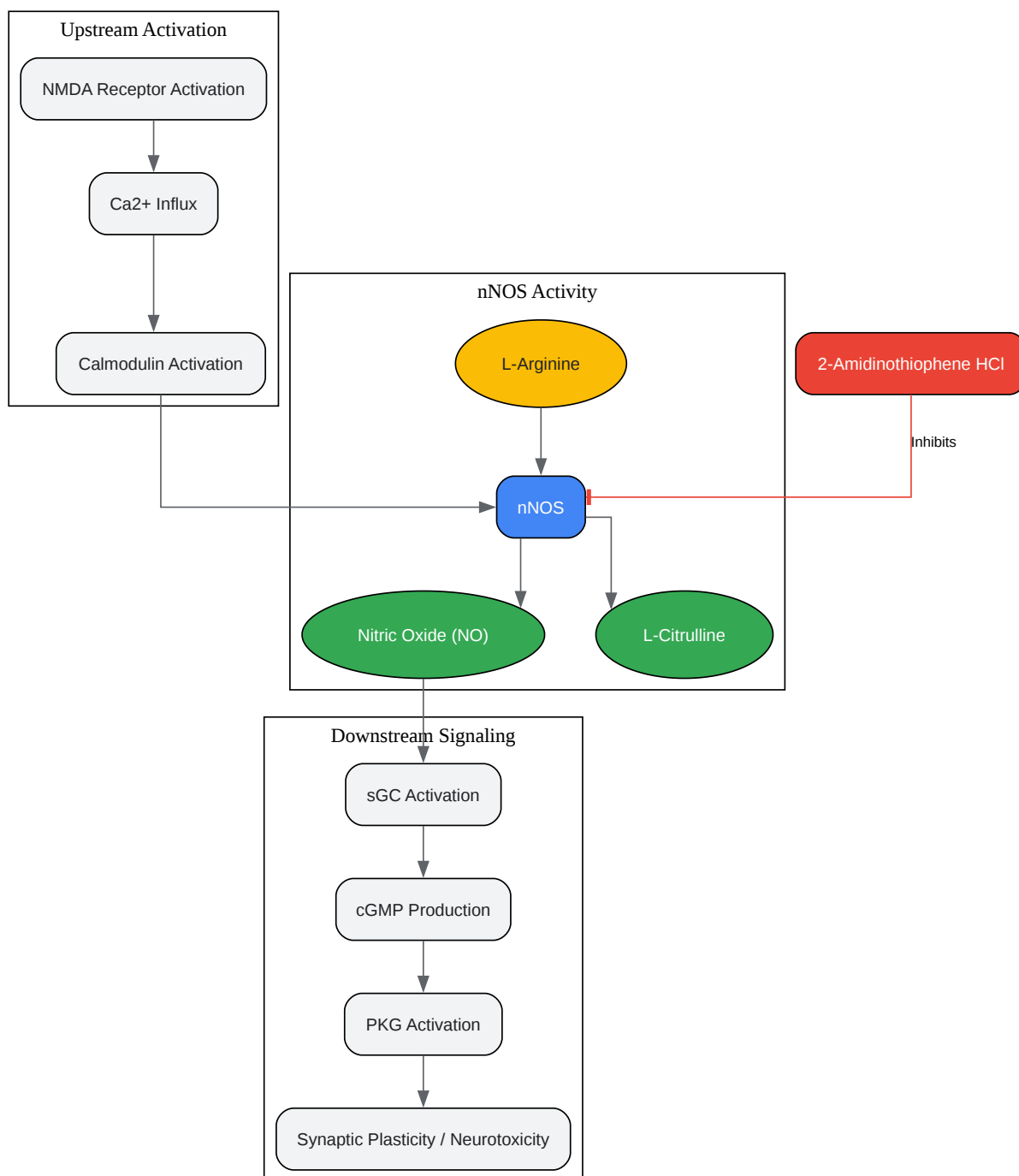
## Biological Activity and Signaling Pathways

**2-Amidinothiophene hydrochloride** and its derivatives have been identified as potent inhibitors of two key enzymes: neuronal nitric oxide synthase (nNOS) and urokinase-type plasminogen activator (uPA).

## Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Mechanism of Action: Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative diseases. **2-Amidinothiophene hydrochloride** acts as a competitive inhibitor of nNOS, binding to the active site and preventing the conversion of L-arginine to L-citrulline and NO.[6] This inhibition is a potential therapeutic strategy for conditions associated with excessive NO production in the nervous system.

Signaling Pathway:



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Caption: Inhibition of the nNOS signaling pathway by **2-Amidinothiophene hydrochloride**.

## Experimental Protocol: nNOS Inhibition Assay

Objective: To determine the inhibitory potency ( $IC_{50}$ ) of **2-Amidinothiophene hydrochloride** on nNOS activity.

### Materials:

- Recombinant human nNOS
- L-Arginine
- NADPH
- Calmodulin
- Calcium chloride ( $CaCl_2$ )
- Griess Reagent (for nitrite determination)
- **2-Amidinothiophene hydrochloride** (test compound)
- Assay buffer (e.g., HEPES buffer, pH 7.4)

### Procedure:

- Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and  $CaCl_2$ .
- Add varying concentrations of **2-Amidinothiophene hydrochloride** to the wells of a microplate.
- Initiate the reaction by adding recombinant nNOS to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a suitable reagent (e.g., an enzyme inhibitor or by depleting NADPH).

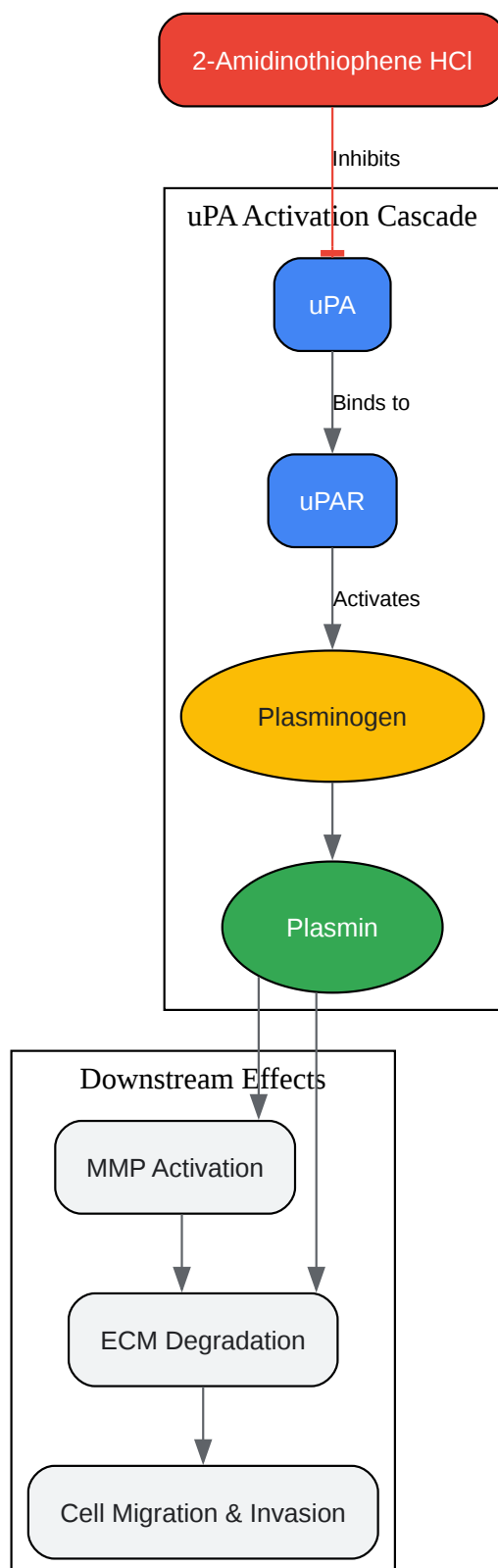
- Measure the production of nitric oxide indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.
- Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Mechanism of Action: uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.[7] **2-Amidinothiophene hydrochloride** and its derivatives act as competitive inhibitors of uPA, blocking its proteolytic activity and thereby potentially inhibiting tumor progression.[2][5]

Signaling Pathway:





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Caption: Inhibition of the uPA signaling pathway by **2-Amidinothiophene hydrochloride**.

## Experimental Protocol: uPA Inhibition Assay

Objective: To determine the inhibitory potency ( $IC_{50}$ ) of **2-Amidinothiophene hydrochloride** on uPA activity.

### Materials:

- Human urokinase (high molecular weight)
- Chromogenic uPA substrate (e.g., S-2444)
- **2-Amidinothiophene hydrochloride** (test compound)
- Assay buffer (e.g., Tris-HCl buffer, pH 8.8)

### Procedure:

- Add varying concentrations of **2-Amidinothiophene hydrochloride** to the wells of a microplate.
- Add a solution of human urokinase to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
- Initiate the reaction by adding the chromogenic substrate.
- Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
- The rate of substrate hydrolysis is proportional to the uPA activity.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the  $IC_{50}$  value.

## Conclusion

**2-Amidinothiophene hydrochloride** is a valuable scaffold in medicinal chemistry with demonstrated inhibitory activity against nNOS and uPA. Its synthesis via the Pinner reaction is well-established, and various derivatives have been explored to optimize potency and

selectivity. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of 2-amidinothiophene derivatives is warranted to fully elucidate their therapeutic potential.

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